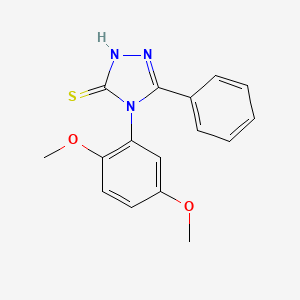

4-(2,5-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC11188105

Molecular Formula: C16H15N3O2S

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15N3O2S |

|---|---|

| Molecular Weight | 313.4 g/mol |

| IUPAC Name | 4-(2,5-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C16H15N3O2S/c1-20-12-8-9-14(21-2)13(10-12)19-15(17-18-16(19)22)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,22) |

| Standard InChI Key | DOUHAGYCXYRRMN-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=CC=C3 |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1,2,4-triazole core substituted at positions 3, 4, and 5. The 4-position is occupied by a 2,5-dimethoxyphenyl group, while the 5-position contains a phenyl ring. A thiol (-SH) group at position 3 enhances reactivity, enabling hydrogen bonding and metal coordination. The methoxy groups contribute to lipophilicity, influencing membrane permeability and bioavailability.

Table 1: Molecular Properties of 4-(2,5-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₃O₂S |

| Molecular Weight | 313.4 g/mol |

| IUPAC Name | 4-(2,5-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |

| SMILES | COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC=CC=C3 |

| logP | 3.82 (predicted) |

| Hydrogen Bond Donors | 1 (thiol group) |

| Hydrogen Bond Acceptors | 5 |

Data derived from experimental characterizations confirm its crystalline solid state and stability under ambient conditions.

Spectroscopic Characterization

-

IR Spectroscopy: Key absorptions include ν(S-H) at ~2550 cm⁻¹, ν(C=N) at ~1600 cm⁻¹, and ν(C-O-C) at ~1250 cm⁻¹.

-

¹H NMR: Signals for methoxy protons appear as singlets at δ 3.7–3.8 ppm, while aromatic protons resonate between δ 6.9–7.9 ppm .

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ is observed at m/z 313.4, consistent with its molecular weight.

Synthesis and Derivative Formation

Synthetic Routes

The compound is synthesized via cyclocondensation of thiocarbohydrazide with substituted benzoic acids, followed by Schiff base formation with aldehydes . A representative protocol involves:

-

Cyclization: Heating 2,5-dimethoxybenzoic acid with thiocarbohydrazide at 220°C yields the triazole-thiol intermediate .

-

Functionalization: Reacting the intermediate with benzaldehyde derivatives under acidic conditions introduces the phenyl substituent.

Key Reaction Steps:

-

Formation of Thiocarbohydrazide Intermediate:

-

Schiff Base Formation:

Yield and Optimization

Reaction yields typically range from 56% to 79%, depending on substituents and reaction conditions . Solvent systems like ethanol-dimethylformamide (1:1) improve crystallinity, while microwave-assisted synthesis reduces reaction times.

Pharmacological Activities

Antifungal Activity

The compound exhibits moderate antifungal activity against Candida albicans (MIC = 128 μg/mL), attributed to its thiol group disrupting fungal cell membranes . Chloride-substituted analogs show enhanced potency (MIC = 16–32 μg/mL), suggesting electronegative groups improve target binding .

Antibacterial Properties

Against Gram-positive bacteria (Staphylococcus aureus), the compound demonstrates bacteriostatic effects at 256 μg/mL, likely through inhibition of cell wall synthesis enzymes . Gram-negative strains (Escherichia coli) are less susceptible due to outer membrane impermeability.

Table 2: Biological Activity Profile

| Organism | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Candida albicans | 128 | Membrane disruption |

| Staphylococcus aureus | 256 | Cell wall synthesis inhibition |

| Escherichia coli | >512 | N/A (Resistant) |

In Silico Studies and Pharmacokinetics

ADMET Predictions

-

Lipinski’s Rule: The compound complies with all criteria (MW <500, logP <5, H-bond donors ≤5, acceptors ≤10), indicating oral bioavailability.

-

Toxicity: Low predicted cardiotoxicity (hERG IC₅₀ >10 μM) and hepatotoxicity risk .

-

Metabolic Stability: Resistant to CYP450-mediated oxidation, suggesting a prolonged half-life .

Molecular Docking

Docking studies with C. albicans sterol 14α-demethylase (CYP51) reveal favorable binding (ΔG = -8.2 kcal/mol) via hydrogen bonds with the thiol group and π-π interactions with the dimethoxyphenyl ring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume